2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetohydrazide backbone with distinct substituents:
- Triazole core: Substituted at positions 4 and 5 with 4-methylphenyl groups.
- Sulfanyl-acetohydrazide chain: Linked to a hydrazone group formed by condensation with (1E)-1-(3-methoxyphenyl)ethylidene.
Properties
Molecular Formula |
C27H27N5O2S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-18-8-12-21(13-9-18)26-30-31-27(32(26)23-14-10-19(2)11-15-23)35-17-25(33)29-28-20(3)22-6-5-7-24(16-22)34-4/h5-16H,17H2,1-4H3,(H,29,33)/b28-20+ |
InChI Key |
VKMZAYHCJQKMCF-VFCFBJKWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed through a condensation reaction with hydrazine derivatives.
Chemical Reactions Analysis
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity by interacting with enzymes and proteins, thereby modulating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues and their structural differences are summarized below:
*Calculated based on molecular formulas from .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound exhibits:
- High similarity (Tanimoto >0.85) to analogues with identical triazole substituents but varying hydrazide groups (e.g., 2-naphthyl or 2-methoxyphenyl derivatives) .
- Moderate similarity (Tanimoto 0.65–0.75) to compounds with altered triazole substituents (e.g., 4-ethyl or diethylamino groups), as these changes disrupt pharmacophoric alignment .
Bioactivity and Structure-Activity Relationships (SAR)
- Hydrophobic substituents (e.g., 4-methylphenyl, naphthyl) correlate with enhanced membrane permeability and target affinity in triazole-based inhibitors .
- Electron-donating groups (e.g., methoxy) improve interaction with polar binding pockets, as seen in HDAC inhibitors and kinase modulators .
- Steric bulk (e.g., naphthyl) may reduce enzymatic metabolism but limit solubility, as observed in pharmacokinetic studies .
Research Findings and Implications
- Metabolite profiling: Analogues with nitro or diethylamino groups show distinct fragmentation patterns in LC-MS, aiding dereplication .
- Bioactivity clustering : Compounds with bis(4-methylphenyl)-triazole cores cluster together in hierarchical analyses, indicating conserved modes of action .
Biological Activity
The compound 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a novel synthetic derivative of the triazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, beginning with the formation of a hydrazone from acetohydrazide and an appropriate aldehyde. The triazole moiety is introduced through cyclization reactions involving thioketones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Table 1: Key Characteristics of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.45 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that compounds containing triazole and hydrazone functionalities exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives, revealing that those with hydrazone linkages exhibited enhanced activity compared to their non-hydrazone counterparts. The minimum inhibitory concentration (MIC) values were determined for various pathogens.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterobacter aerogenes | 128 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. Preliminary results suggest that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Research Findings : In a study conducted on MCF-7 cells, the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM. Further analysis indicated that the mechanism of action may involve induction of apoptosis.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The triazole ring is known to interfere with fungal sterol biosynthesis, while the hydrazone moiety may enhance its binding affinity to target proteins involved in cell division and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
